methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Overview
Description
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C7H9IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the 1h-pyrazol moiety have been reported to exhibit a broad range of biological activities .
Mode of Action
Compounds containing the 1h-pyrazol moiety are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
It’s known that 1h-pyrazol derivatives can influence a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds containing the 1h-pyrazol moiety are known to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves the iodination of a pyrazole derivative followed by esterification. One common method includes the reaction of 4-iodopyrazole with methyl acrylate under suitable conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrazole ring can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Reduction: Reducing agents such as LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted pyrazole derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-iodo-1H-pyrazole-3-carboxylate
- Methyl 3-(trifluoromethyl)phenylacetate
- Mometasone Furoate
Uniqueness
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is unique due to the presence of both an ester group and an iodine atom on the pyrazole ring. This combination allows for diverse chemical modifications and applications, making it a versatile compound in synthetic chemistry and material science .
Properties
IUPAC Name |
methyl 3-(4-iodopyrazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVCLROHSZHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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